molecular formula C7H4BrFO4S B6249334 3-bromo-5-formylphenyl sulfurofluoridate CAS No. 2751621-08-4

3-bromo-5-formylphenyl sulfurofluoridate

Cat. No. B6249334
CAS RN: 2751621-08-4
M. Wt: 283.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-formylphenyl sulfurofluoridate (also known as 3-bromo-5-formyl-4-sulfamoylphenyl fluorosulfate) is a fluorosulfate ester of phenyl sulfurofluoridate that has been used in a variety of scientific research applications. It is a highly reactive compound that has been used for numerous biochemical and physiological experiments, and has been found to have a wide range of advantages and limitations.

Scientific Research Applications

3-Bromo-5-formylphenyl sulfurofluoridate has been used in a variety of scientific research applications. It has been used in the study of enzymes, gene expression, and DNA synthesis. It has also been used to study the effects of drugs on the brain and nervous system, as well as to study the effects of environmental toxins on the human body.

Mechanism of Action

3-Bromo-5-formylphenyl sulfurofluoridate acts as a powerful oxidant, which allows it to react with a variety of molecules and enzymes. It has been found to react with proteins, lipids, and carbohydrates, as well as to interact with certain enzymes. This allows it to be used in a variety of biochemical and physiological experiments.
Biochemical and Physiological Effects
3-Bromo-5-formylphenyl sulfurofluoridate has been found to have a wide range of biochemical and physiological effects. It has been found to increase the production of cyclic AMP, which is involved in a variety of cellular processes, such as cell growth and differentiation. It has also been found to inhibit the activity of certain enzymes, such as tyrosine kinase and phosphatases, which are involved in the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

3-Bromo-5-formylphenyl sulfurofluoridate has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is highly reactive, which allows it to be used in a variety of biochemical and physiological experiments. Additionally, it is relatively stable, which makes it easy to store and use in experiments. However, it is also highly toxic, and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 3-bromo-5-formylphenyl sulfurofluoridate in scientific research. One potential application is in the development of new drugs, as it could be used to study the effects of drugs on the body. Additionally, it could be used to study the effects of environmental toxins on the human body, as well as to study the effects of gene expression and DNA synthesis. Finally, it could be used to study the effects of enzymes on cellular processes, such as cell growth and differentiation.

Synthesis Methods

3-Bromo-5-formylphenyl sulfurofluoridate is produced through a two-step synthesis process. First, a bromination reaction is used to produce 3-bromo-5-formylphenyl sulfide. Next, a sulfuryl fluoride reaction is used to convert the 3-bromo-5-formylphenyl sulfide into 3-bromo-5-formylphenyl sulfurofluoridate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-formylphenyl sulfurofluoridate involves the reaction of 3-bromo-5-formylphenol with thionyl chloride to form 3-bromo-5-formylphenyl chlorosulfite, which is then reacted with potassium fluoride to form the desired product.", "Starting Materials": [ "3-bromo-5-formylphenol", "thionyl chloride", "potassium fluoride" ], "Reaction": [ "Step 1: 3-bromo-5-formylphenol is dissolved in thionyl chloride and heated to reflux for several hours to form 3-bromo-5-formylphenyl chlorosulfite.", "Step 2: The reaction mixture is cooled and the excess thionyl chloride is removed under reduced pressure.", "Step 3: The resulting 3-bromo-5-formylphenyl chlorosulfite is dissolved in dry acetonitrile and added dropwise to a solution of potassium fluoride in dry acetonitrile.", "Step 4: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 5: The solvent is removed under reduced pressure and the crude product is purified by column chromatography to yield 3-bromo-5-formylphenyl sulfurofluoridate." ] }

CAS RN

2751621-08-4

Product Name

3-bromo-5-formylphenyl sulfurofluoridate

Molecular Formula

C7H4BrFO4S

Molecular Weight

283.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.